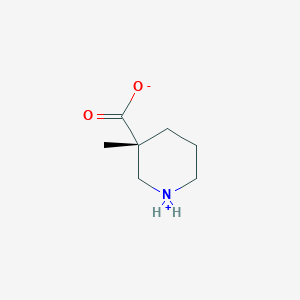
(3R)-3-methylpiperidin-1-ium-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-methylpiperidin-1-ium-3-carboxylate: is a chiral organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a methyl group and a carboxylate group, makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-methylpiperidin-1-ium-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Methylation: The piperidine derivative is methylated using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions.
Carboxylation: The methylated piperidine is then carboxylated using carbon dioxide in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3R)-3-methylpiperidin-1-ium-3-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (3R)-3-methylpiperidin-1-ium-3-carboxylate can be used as a ligand in catalytic reactions to enhance selectivity and yield.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can bind to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: this compound is explored for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion help in understanding its pharmacokinetic properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
Wirkmechanismus
Molecular Targets and Pathways: (3R)-3-methylpiperidin-1-ium-3-carboxylate exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The compound’s mechanism of action involves binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-methylpiperidine: A similar compound lacking the carboxylate group.
(3R)-3-carboxypiperidine: A similar compound lacking the methyl group.
(3S)-3-methylpiperidin-1-ium-3-carboxylate: The enantiomer of (3R)-3-methylpiperidin-1-ium-3-carboxylate.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
Eigenschaften
IUPAC Name |
(3R)-3-methylpiperidin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMOKNSWMVAJPZ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC[NH2+]C1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[NH2+]C1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














